molecular formula C14H16N2O4 B12485232 ethyl (2S)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl (2S)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B12485232
M. Wt: 276.29 g/mol
InChI Key: PRBINTYBUYEJNZ-MGULZYLOSA-N
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Description

Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7310(2),?]trideca-2(7),3,5-triene-13-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate typically involves a three-component condensation reaction. This reaction includes N1-phenylthiocarbamide, salicylaldehyde, and the ether of acetoacetic acid in the presence of trifluoroacetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential therapeutic properties, including its ability to modulate specific biochemical pathways .

Mechanism of Action

The mechanism of action of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate can be compared with similar compounds such as ethyl (9S)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),7]trideca-2,4,6-triene-13-carboxylate . The uniqueness of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate lies in its specific structural features and the resulting chemical properties.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-3-19-12(17)10-11-8-6-4-5-7-9(8)20-14(10,2)16-13(18)15-11/h4-7,10-11H,3H2,1-2H3,(H2,15,16,18)/t10?,11?,14-/m0/s1

InChI Key

PRBINTYBUYEJNZ-MGULZYLOSA-N

Isomeric SMILES

CCOC(=O)C1C2C3=CC=CC=C3O[C@@]1(NC(=O)N2)C

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(NC(=O)N2)C

Origin of Product

United States

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